Cas no 25317-39-9 (1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-)
25317-39-9 structure
Product Name:1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
Número CAS:25317-39-9
MF:C22H16N4O7S2
Megavatios:512.515042304993
CID:282844
PubChem ID:21520
Update Time:2025-04-19
1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- Propiedades químicas y físicas
Nombre e identificación
-
- 1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
- 7-oxo-8-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalene-1,3-disulfonic acid
- (8Z)-7-oxo-8-({4-[(E)-phenyldiazenyl]phenyl}hydrazono)-7,8-dihydronaphthalene-1,3-disulfonic acid
- 7-Hydroxy-8-((4-(phenylazo)phenyl)azo)naphthalene-1,3-disulphonic acid
- Brilliant Croceine 3B
- Erionyl Red E-GR
- Paper Scarlet A Extra
- 7-Hydroxy-8-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]-1,3-naphthalenedisulfonic acid
- Brilliant Croceine SWW
- CHEMBL1976160
- Brilliant Croceine MO
- EINECS 246-826-7
- Croceine Scarlet SS
- Brilliant Croceine 3BA-CF
- 7-hydroxy-8-[(E)-[4-[(E)-phenylazo]phenyl]azo]naphthalene-1,3-disulfonic acid
- Q27159435
- Brilliant Red EMBL
- woodstain scarlet free acid
- 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid
- Paper Scarlet WEG
- 25317-39-9
- 7-HYDROXY-8-[[4-(PHENYLAZO)PHENYL]AZO]NAPHTHALENE-1,3-DISULFONIC ACID
- NSC7832
- Croceine Scarlet MOO
- Croceine Scarlet M
- Acid Leather Red PSNR
- 1379505-49-3
- Brilliant Scarlet R
- 1,3-Naphthalenedisulfonic acid, {7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-,} disodium salt
- Brilliant Croceine
- NSC47724
- Brilliant Croceine LBH
- Acidal Bright Croceine
- Brilliant Crocein (C.I. 27290)
- Wood Stain Scarlet NS
- Brilliant Croceine MOOL
- Brilliant Scarlet LC
- Brilliant Croceine P
- Hispacid Scarlet M
- 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonic acid
- 7-Hydroxy-8-((4-(phenyldiazenyl)phenyl)diazenyl)-1,3-naphthalenedisulfonic acid
- Kiton Scarlet MOO
- Ext D and C Red No. 13
- DTXSID90859908
- Brilliant Croceine MOO
- Croceine Brilliant Scarlet 3BC
- Calcocid Scarlet MOON
- Atul Croceine Scarlet MOO
- NS00083458
- NSC-7832
- SCHEMBL110351
- Curol Brilliant Red G
- Paper Scarlet R
- Brilliant Croceine Scarlet N
- Fenazo Red XG
- Croceine Brilliant Scarlet 3BS
- Brilliant Croceine 3BM
- Woodstain Scarlet
- Acilan Croceine MOO
- Brilliant crocein
- 1, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, disodium salt
- Eriosin Red GR
- Acid Red 2 Zh
- CHEBI:87190
- Brilliant Red 2EMBL
- 7-Hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}-1,3-naphthalenedisulfonic acid
- acid red 73 (free acid form)
- Amacid Brilliant Croceine 3BA
- NSC-47724
- Crocein Scarlet N
- DTXSID701043670
- Eniacid Brilliant Scarlet
- C.I. Acid Red 73, disodium salt
- Brilliant Croceine M
- Scarlet MOO
- Airedale Scarlet MO
- Croceine Scarlet 3B
- Kiton Fast Scarlet A
- Vondacid Light Scarlet MOO
- Java Brilliant Scarlet MOO
- Croceine Scarlet MOON
- 7-Hydroxy-8-((E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl)naphthalene-1,3-disulfonic acid-
- Oxanal Scarlet A
- Croceine Acid Red
- Acid Fast Red RN
- Tertracid Brilliant Croceine MOO
- Ponceau PSNR
- Brilliant Croceine Scarlet M
- Hidacid Brilliant Crocein Scarlet
-
- Renchi: 1S/C22H16N4O7S2/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15/h1-13,27H,(H,28,29,30)(H,31,32,33)/b24-23+,26-25+
- Clave inchi: PIEQFSVTZMAUJA-QSZPNPOGSA-N
- Sonrisas: S(C1C=C(C=C2C=CC(=C(C2=1)/N=N/C1C=CC(=CC=1)/N=N/C1C=CC=CC=1)O)S(=O)(=O)O)(=O)(=O)O
Atributos calculados
- Calidad precisa: 512.04618
- Masa isotópica única: 512.04604
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 11
- Recuento de átomos pesados: 35
- Cuenta de enlace giratorio: 6
- Complejidad: 1080
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 192
- Xlogp3: 3.9
Propiedades experimentales
- Denso: 1.58
- Punto de ebullición: °Cat760mmHg
- Punto de inflamación: °C
- índice de refracción: 1.721
- PSA: 178.41
1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- Literatura relevante
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
25317-39-9 (1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
ASIACHEM I&E (JIANGSU) CO., LTD
Miembros de la medalla de oro
Proveedor de China
Lote
SunaTech Inc.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote